4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Description
4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrimidine ring
Properties
Molecular Formula |
C21H26F3N5O |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[6-methyl-2-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H26F3N5O/c1-16-14-19(28-10-12-30-13-11-28)26-20(25-16)29-8-6-27(7-9-29)15-17-4-2-3-5-18(17)21(22,23)24/h2-5,14H,6-13,15H2,1H3 |
InChI Key |
SJXSCFRGFVQOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps. One common method involves the reaction of 2-(trifluoromethyl)benzyl chloride with piperazine to form an intermediate, which is then reacted with 6-methyl-2-chloropyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Imidazole Containing Compounds: Known for their therapeutic potential in various diseases.
Uracil Derivatives: Significant herbicidal activity.
Uniqueness
4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its combination of a trifluoromethyl group, piperazine ring, and pyrimidine ring, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular pathways makes it a promising candidate for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
